

# Deisopropylatrazine: A Primary Metabolite of Atrazine - A Technical Guide

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## Compound of Interest

Compound Name: Deisopropylatrazine

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## Executive Summary

**Deisopropylatrazine** (DIA) is a significant primary metabolite of the widely used herbicide atrazine. Formed through the microbial N-dealkylation of the parent compound, DIA is frequently detected in soil, surface water, and groundwater, often alongside atrazine and another primary metabolite, deethylatrazine (DEA). While generally considered less toxic than atrazine, the persistence of DIA in the environment and its potential for biological activity necessitate a thorough understanding of its formation, fate, and analytical determination. This technical guide provides a comprehensive overview of **deisopropylatrazine**, including its formation pathways, environmental concentrations, analytical methodologies, and toxicological profile, to support research and development activities.

## Introduction

Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) is a selective herbicide used extensively for the control of broadleaf and grassy weeds in crops such as corn, sorghum, and sugarcane[1][2][3]. Following its application, atrazine undergoes degradation in the environment, primarily through microbial action, leading to the formation of several metabolites[4][5][6]. **Deisopropylatrazine** (2-amino-4-chloro-6-ethylamino-s-triazine), along with deethylatrazine (DEA), is one of the principal N-dealkylated metabolites[4][7]. The presence of these chlorinated metabolites in various environmental compartments is of interest

due to their potential phytotoxicity and concerns about their impact on non-target organisms and human health[8].

## Formation and Degradation

### Formation of Deisopropylatrazine

The primary pathway for the formation of **deisopropylatrazine** is the microbial N-dealkylation of atrazine in soil and water[7]. This process involves the removal of the isopropyl group from the atrazine molecule. Various soil microorganisms, including species of *Rhodococcus* and *Pseudomonas*, are capable of metabolizing atrazine to DIA and DEA[9]. The formation of DIA and DEA is considered a significant initial step in the biodegradation of atrazine[10][11].

### Further Degradation

**Deisopropylatrazine** can be further metabolized by microorganisms. This can involve the removal of the remaining ethyl group to form 2,4-diamino-6-chloro-s-triazine (DACT), also known as didealkylatrazine (DDA)[1][12][13]. The complete mineralization of atrazine and its metabolites eventually leads to the cleavage of the triazine ring and the formation of carbon dioxide and ammonia[4]. However, DIA and other chlorinated metabolites can be persistent in the environment, particularly in groundwater where microbial activity may be limited[1][10][11][14].

## Data Presentation

### Environmental Concentrations

**Deisopropylatrazine** is frequently detected in surface and groundwater in agricultural areas. Its concentration can vary significantly depending on factors such as atrazine usage, soil type, and hydrogeological conditions.

Matrix	Location/Study	Concentration Range of DIA	Reference
Groundwater	Rural wells in the USA	Generally lower than atrazine, DEA, and DACT	[1]
Groundwater	Merrick County, Nebraska	Detected alongside atrazine and nitrate	[10][11]
Surface Runoff	Conservation Tilled Watersheds	Average concentration of 0.7 µg/L in the year of atrazine application	[15][16][17]
Streams	Midwestern US	Detected, with concentrations of hydroxylated metabolites also being significant	[18]

## Toxicity Data

The toxicity of **deisopropylatrazine** is generally lower than that of the parent compound, atrazine.

Organism	Test Type	Endpoint	Value (µg/L)	Reference
Pseudokirchnerie lla subcapitata (Algae)	Acute (96-h)	IC50	>1,500	[19][20]
Hyalella azteca (Amphipod)	Acute (96-h)	IC50	>1,500	[19][20]
Diporeia spp. (Amphipod)	Acute (96-h)	IC50	>1,500	[19][20]
Diporeia spp. (Amphipod)	Chronic (21-day)	-	More sensitive than H. azteca	[19][20]

Note: The general order of acute and chronic toxicity is Atrazine > Deethylatrazine > Deisopropylatrazine[19][20].

## Experimental Protocols

### Analysis of Atrazine and its Metabolites in Water

A common method for the determination of atrazine, **deisopropylatrazine**, deethylatrazine, and didealkylatrazine in water involves Solid Phase Extraction (SPE) followed by Gas Chromatography/Mass Selective Detection (GC/MSD).

Protocol: SPE and GC-MSD Analysis of Atrazine and Metabolites in Water[12][13]

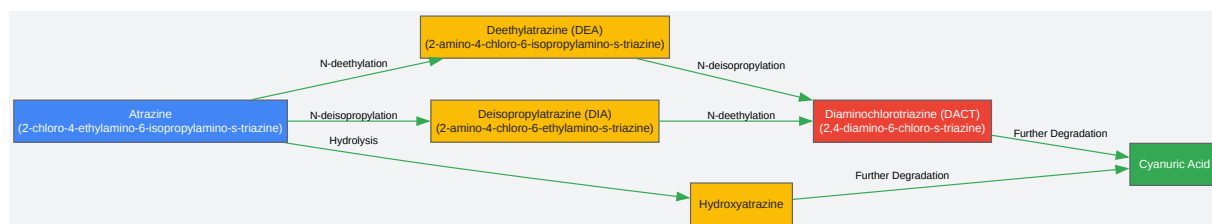
- Sample Preparation:
  - Adjust the pH of a 500 mL water sample to 3-4.
  - Load the sample onto two SPE cartridges connected in series: a C-18 cartridge followed by a C-18/cation exchange mixed-mode polymeric phase cartridge.
- Elution:
  - Elute the analytes from each cartridge separately.
  - Pool the eluates.
- Concentration:
  - Concentrate the pooled eluate to a final volume.
- Analysis:
  - Analyze the concentrated extract using GC-MSD in the selected ion monitoring (SIM) mode.
- Quantification:
  - The lower limit of method validation is typically around 0.10 µg/L (ppb) for atrazine, DEA, DIA, and DDA[12][13].

## Alternative Protocol: Liquid-Liquid Partitioning and GC/MSD Analysis[21]

- Sample Preparation:
  - Buffer a 500 mL water sample to pH 10.
  - Partition the sample with ethyl acetate.
- Concentration:
  - Concentrate the ethyl acetate extract.
- Analysis:
  - Analyze the final extract using GC/MSD in the SIM mode.
- Quantification:
  - The limit of detection (LOD) is approximately 0.050 ng, and the limit of quantification (LOQ) is around 0.10 ppb for atrazine and its dealkylated metabolites[21].

## Visualizations

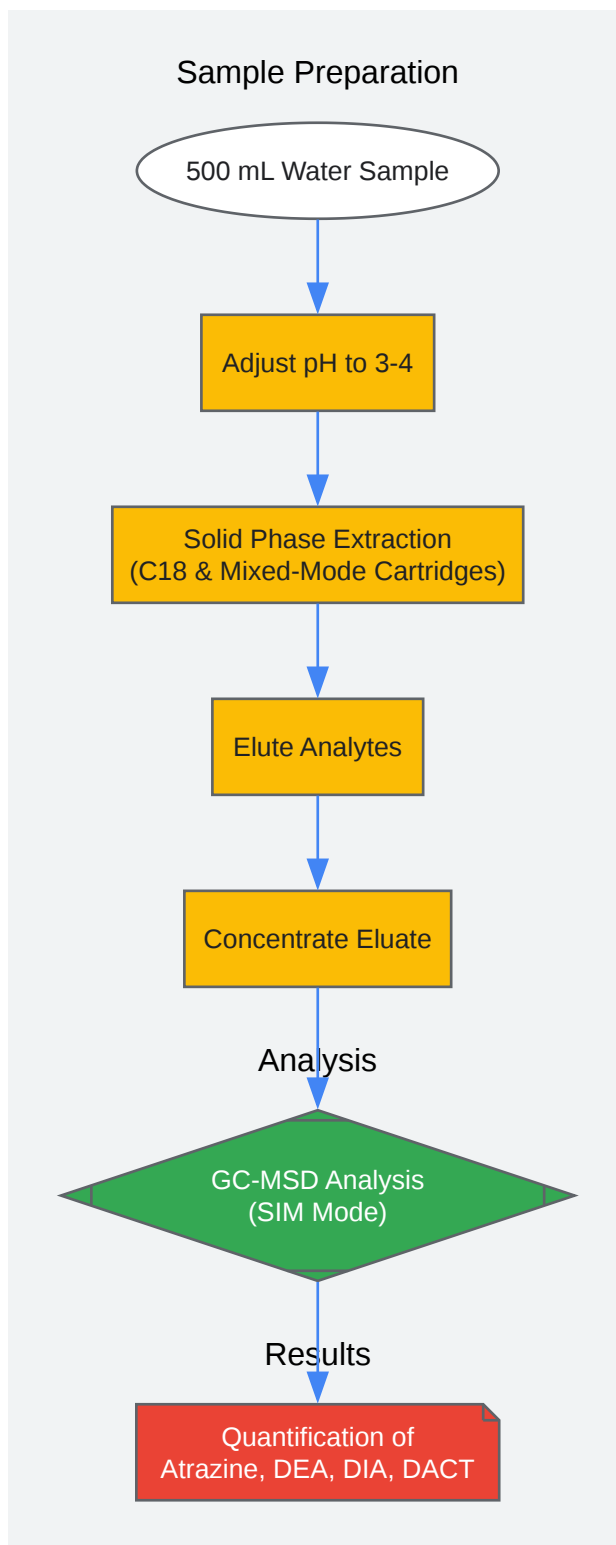
### Atrazine Degradation Pathway



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Caption: Primary degradation pathways of atrazine in the environment.

## Experimental Workflow for Water Analysis



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Caption: Workflow for the analysis of atrazine and its metabolites in water.

## Toxicological Significance

**Deisopropylatrazine**, along with other chlorinated atrazine metabolites, is of toxicological interest. Studies have suggested that atrazine and its metabolites can act as endocrine disruptors[22][23][24][25]. While DIA is generally less acutely toxic to aquatic organisms than atrazine, its persistence and potential for chronic effects warrant further investigation[19][20]. In male Wistar rats, exposure to DIA has been shown to delay puberty, similar to the effects observed with atrazine, suggesting an impact on the central nervous system's control of the pituitary/gonadal axis[22][26].

## Conclusion

**Deisopropylatrazine** is a key primary metabolite of atrazine, formed through microbial degradation in the environment. Its presence in soil and water systems is a reliable indicator of atrazine use and subsequent environmental fate. While less toxic than its parent compound, the persistence of DIA, particularly in groundwater, and its potential endocrine-disrupting effects highlight the importance of its continued monitoring and research. The analytical methods outlined in this guide provide robust and sensitive means for the quantification of DIA and other atrazine metabolites, which is crucial for assessing environmental contamination and human exposure. Further research into the chronic toxicity and synergistic effects of atrazine and its suite of metabolites is essential for a comprehensive understanding of their environmental and health impacts.

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